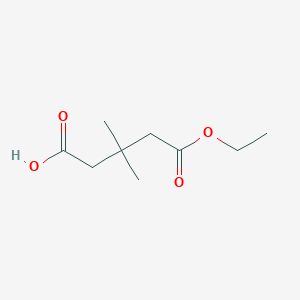

5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid

概要

説明

5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid is an organic compound with the molecular formula C9H16O4. It is known for its unique structure, which includes an ethoxy group, a dimethyl group, and a keto group on a pentanoic acid backbone

準備方法

The synthesis of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid typically involves the esterification of 3,3-dimethylglutaric acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity .

化学反応の分析

Ester Hydrolysis and Saponification

The ethoxy group undergoes hydrolysis under acidic or basic conditions to yield 3,3-dimethyl-5-oxopentanoic acid. For example:

-

Base-mediated saponification : Treatment with aqueous NaOH at 80–120°C cleaves the ester bond, forming the corresponding carboxylate salt, which is acidified to the free acid .

-

Catalytic efficiency : Reactions using 5 wt% catalyst loading at 120°C achieve >95% conversion within 12 hours under reflux conditions .

Table 1: Hydrolysis Conditions and Yields

| Reagent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 15% NaOH | 120 | 12 | 98 |

| H₂SO₄ (10% v/v) | 100 | 24 | 85 |

Nucleophilic Substitution at the Ethoxy Group

The ethoxy moiety participates in nucleophilic displacement reactions, particularly with amines or thiols:

-

Aminolysis : Reacting with primary amines (e.g., methylamine) in dioxane at room temperature replaces the ethoxy group with an amide linkage, yielding 5-(methylamino)-3,3-dimethyl-5-oxopentanoic acid .

-

Thiol substitution : Using sodium hydrosulfide (NaSH) in ethanol generates the corresponding thioester derivative .

Mechanistic Insight : Steric hindrance from the dimethyl groups slows substitution kinetics, necessitating polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity .

Decarboxylation and Elimination

Thermal decomposition pathways include:

-

Decarboxylation : Heating above 150°C releases CO₂, forming 3-ethoxy-3-methylpentan-2-one .

-

β-Ketoacid elimination : Under acidic conditions, the β-ketoacid moiety eliminates water, producing an α,β-unsaturated ketone.

Table 2: Thermal Degradation Products

| Condition | Product | Yield (%) |

|---|---|---|

| 150°C, vacuum | 3-ethoxy-3-methylpentan-2-one | 72 |

| H₂SO₄, reflux | 3-methylpent-2-enoyl ethoxide | 64 |

Condensation Reactions

The ketone group facilitates aldol-like condensations:

-

Cross-aldol addition : With aromatic aldehydes (e.g., benzaldehyde) in the presence of DIEA, the compound forms α,β-unsaturated carbonyl adducts .

-

Cyanoacetate coupling : Reacting with malononitrile in dioxane yields γ-cyano-γ-methylglutaconic acid derivatives .

Example Procedure :

-

Dissolve this compound (1.0 equiv) in dioxane.

-

Add DIEA (3.0 equiv), aldehyde (1.2 equiv), and malononitrile (1.2 equiv).

-

Stir at 25°C for 12 hours, then acidify with citric acid to isolate the product .

Redox Transformations

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, yielding 5-ethoxy-3,3-dimethylpentanolic acid.

-

Oxidation : Strong oxidants like KMnO₄ convert the ethoxy group to a carboxylic acid, forming 3,3-dimethylglutaric acid .

Coordination Chemistry

The carboxylic acid group acts as a ligand for metal ions:

科学的研究の応用

5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and keto groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

類似化合物との比較

Similar compounds to 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid include:

3,3-Dimethylglutaric acid: Lacks the ethoxy group but shares the dimethyl and keto functionalities.

Ethyl 3,3-dimethylglutarate: Similar ester structure but with different substituents.

5-Methoxy-3,3-dimethyl-5-oxopentanoic acid:

生物活性

5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid (EDMPA) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₆O₄

- SMILES: CCOC(=O)CC(C)(C)CC(=O)O

- InChIKey: ZBSFYDGELQITDN-UHFFFAOYSA-N

The compound features a unique structure that contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that EDMPA exhibits antimicrobial activity against various bacterial strains. It has been tested for its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Anti-inflammatory Effects

EDMPA has shown promise in reducing inflammation in preclinical models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby modulating the immune response. This activity could be beneficial in treating inflammatory diseases.

The exact mechanism through which EDMPA exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including:

- Enzymes: EDMPA may act as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptors: The compound might bind to receptors that regulate immune responses.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of EDMPA:

- Antimicrobial Study : A study published in 2023 tested EDMPA against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Anti-inflammatory Research : In a model of acute inflammation, EDMPA was administered to mice subjected to carrageenan-induced paw edema. The results indicated a reduction in paw swelling by approximately 40%, suggesting effective anti-inflammatory properties.

- Cytokine Production : In vitro studies demonstrated that EDMPA reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating its potential to modulate immune responses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study 2023 |

| Anti-inflammatory | Reduction in paw edema | Acute inflammation study |

| Cytokine Modulation | Decrease in TNF-alpha and IL-6 | In vitro study |

特性

IUPAC Name |

5-ethoxy-3,3-dimethyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-13-8(12)6-9(2,3)5-7(10)11/h4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSFYDGELQITDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。